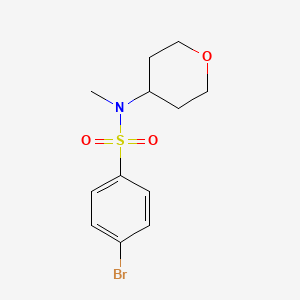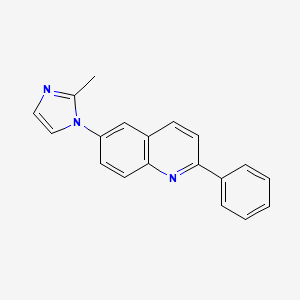![molecular formula C13H15BrN2O3S B13874568 [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol CAS No. 918142-87-7](/img/structure/B13874568.png)
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is a complex organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution of the bromine atom can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific electronic, optical, or mechanical characteristics .
Mecanismo De Acción
The mechanism of action of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the pyrrolidin-1-ylsulfonyl group enhances its binding affinity and selectivity, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a hydroxyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Uniqueness
The uniqueness of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918142-87-7 |
|---|---|
Fórmula molecular |
C13H15BrN2O3S |
Peso molecular |
359.24 g/mol |
Nombre IUPAC |
(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C13H15BrN2O3S/c14-9-3-4-11-10(7-9)13(12(8-17)15-11)20(18,19)16-5-1-2-6-16/h3-4,7,15,17H,1-2,5-6,8H2 |
Clave InChI |
SQCCTKCMYPWYKI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)
![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)




![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)



